2-Methyl-5-nitrobenzene-1,4-diamine

Descripción

BenchChem offers high-quality 2-Methyl-5-nitrobenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitrobenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

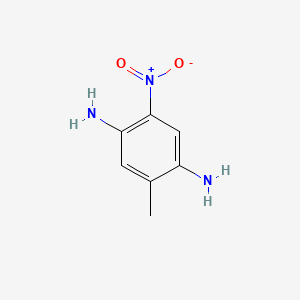

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDJHIRYREDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180591 | |

| Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25917-89-9 | |

| Record name | 2-Methyl-5-nitro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25917-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-1,4-benzenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52VV9CT2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A-01: An In-Depth Technical Guide to 2-Methyl-5-nitrobenzene-1,4-diamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzene-1,4-diamine, a key chemical intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, synthesis, structural elucidation, and applications. Emphasis is placed on the causality behind experimental choices and methodologies. This guide includes detailed protocols, safety information, and data presented in accessible formats to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

2-Methyl-5-nitrobenzene-1,4-diamine, also known by its synonym 2,5-Diamino-4-nitrotoluene, is an aromatic amine. The strategic placement of its functional groups—two amines, a nitro group, and a methyl group—on the benzene ring makes it a versatile precursor in various synthetic applications.

Table 1: Chemical Identity and Properties of 2-Methyl-5-nitrobenzene-1,4-diamine

| Property | Value | Source |

| IUPAC Name | 2-Methyl-5-nitrobenzene-1,4-diamine | - |

| Synonyms | 2,5-Diamino-4-nitrotoluene, 4-Nitro-2,5-toluenediamine | - |

| CAS Number | 60934-31-8 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Appearance | Red-Orange to Brown Solid | [3] |

| Melting Point | 174-176 °C | [3] |

| Boiling Point | 366.8 ± 32.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol | [3] |

| pKa | 4.23 ± 0.10 (Predicted) | [3] |

Synthesis and Purification

The synthesis of substituted nitroaromatics like 2-Methyl-5-nitrobenzene-1,4-diamine is a cornerstone of industrial and laboratory organic chemistry. The primary route involves the nitration of a toluene derivative, followed by reduction or amination steps. A common precursor is 2,4-dinitrotoluene.

Synthesis from 2,4-Dinitrotoluene

A prevalent laboratory-scale synthesis involves the selective reduction of one nitro group of 2,4-dinitrotoluene, followed by further functionalization. Another approach is the partial reduction of dinitrotoluene to a nitrodiamine. For instance, the reduction of 2,4-dinitrotoluene can be achieved using iron powder in an acidic medium, a classic and cost-effective method.[4]

Rationale for Experimental Choices:

-

Reducing Agent: Iron powder is chosen for its low cost and effectiveness in the selective reduction of nitro groups in the presence of an acid catalyst.

-

Solvent System: An ethanol-water mixture is often used to facilitate the solubility of the organic substrate while allowing for an aqueous acidic environment for the iron reduction.[4]

-

Acid Catalyst: A small amount of hydrochloric acid is used to activate the iron surface and initiate the reduction process.[4]

The following diagram illustrates a generalized workflow for the synthesis and purification of a diaminotoluene derivative from a dinitrotoluene precursor.

Caption: Generalized workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of 2-Methyl-5-nitrobenzene-1,4-diamine is achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are critical for confirming the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will differentiate between the aromatic carbons attached to the electron-donating amine and methyl groups and the carbon attached to the electron-withdrawing nitro group. Spectroscopic data for the related compound 4-nitrotoluene shows characteristic shifts that can be used as a reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups (-NH₂).

-

N-O Stretching: Strong, characteristic absorption bands for the nitro group (-NO₂) are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).

-

C-H Stretching: Signals for aromatic and aliphatic C-H bonds will also be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the structure. The fragmentation pattern can also offer clues about the molecule's connectivity. The molecular ion peak [M]⁺ would be expected at m/z 167.17.

Table 2: Expected Spectroscopic Data Summary

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons, two sets of amine protons, and one methyl group. |

| ¹³C NMR | Unique signals for each carbon, with shifts influenced by attached functional groups. |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~1500-1550 & ~1300-1360 (N-O stretch). |

| MS (m/z) | Molecular ion peak at 167.17. |

Applications in Organic Synthesis and Drug Discovery

The unique arrangement of functional groups in 2-Methyl-5-nitrobenzene-1,4-diamine makes it a valuable building block, particularly in the synthesis of heterocyclic compounds.[6]

-

Precursor for Benzimidazoles and Quinoxalines: The adjacent diamine functionality allows for facile condensation reactions with carboxylic acids (or their derivatives) and 1,2-dicarbonyl compounds to form benzimidazoles and quinoxalines, respectively.[6] These heterocyclic cores are prevalent in many biologically active molecules.[6]

-

Intermediate in Dye Synthesis: Diamino-nitro-benzene compounds are used as intermediates in the synthesis of azo dyes and as components in hair dye formulations.[7]

-

Role in Medicinal Chemistry: The nitroaromatic scaffold itself is found in several therapeutic agents, particularly as antibacterial and anticancer agents.[8] The nitro group can often be reduced to an amine, which can then be further functionalized, making compounds like this versatile intermediates in the synthesis of drug candidates.[9] For instance, related nitroanilines are used in the synthesis of pharmaceuticals.[9]

Safety, Handling, and Toxicology

As with many nitroaromatic and amino compounds, appropriate safety precautions are essential when handling 2-Methyl-5-nitrobenzene-1,4-diamine.

-

Toxicity: Many nitrotoluene and diaminotoluene derivatives are classified as toxic if swallowed, inhaled, or in contact with skin.[10] They may also cause skin sensitization and are suspected of causing genetic defects or cancer.[11][12] For example, 2,5-Diaminotoluene sulfate is toxic if swallowed or inhaled and can cause an allergic skin reaction.[10]

-

Handling: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid creating dust, and prevent contact with skin and eyes.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[3]

-

Disposal: Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Table 3: GHS Hazard Information (Based on related compounds)

| Hazard Class | Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[10] |

| Skin Sensitization | May cause an allergic skin reaction.[10] |

| Carcinogenicity | Suspected of causing cancer.[11] |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. |

Detailed Experimental Protocol: Synthesis and Characterization

This section provides a representative, step-by-step protocol for the synthesis of a diaminotoluene derivative via the reduction of a dinitrotoluene, which can be adapted for the target molecule.

Objective: To synthesize and characterize a diaminotoluene derivative.

Materials:

-

2,4-Dinitrotoluene (1.0 eq)

-

Iron powder (6.0 eq)[4]

-

50% Ethanol (v/v in water)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

15% Alcoholic Potassium Hydroxide

-

95% Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2,4-dinitrotoluene, iron powder, and 50% ethanol.[4]

-

Initiation: Heat the mixture to boiling on a water bath with stirring. Slowly add a solution of concentrated HCl in 50% ethanol.[4]

-

Reaction: Reflux the mixture for 2-3 hours after the acid addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, make the hot mixture just alkaline to litmus paper by adding 15% alcoholic potassium hydroxide.[4]

-

Filtration: Without allowing the mixture to cool, filter off the iron salts using a Büchner funnel. Wash the reaction flask and the iron residue with two portions of hot 95% ethanol.[4]

-

Purification: Combine the filtrates and reduce the volume under reduced pressure. Cool the concentrated solution in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a suitable temperature.

-

Characterization:

-

Determine the melting point of the dried product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

-

Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC).

-

References

-

National Center for Biotechnology Information (2024). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: International Agency for Research on Cancer. Available from: [Link]

-

PubChem (n.d.). 2,4-Diaminotoluene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem (n.d.). 2,6-Diamino-4-nitrotoluene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

-

PubChem (n.d.). 2-(2-Methyl-3-nitrophenyl)benzene-1,4-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents (n.d.). US3149169A - Method of making 4-nitrotoluene.

- Google Patents (n.d.). US3933886A - Diamino-nitro-benzene compounds.

-

Human Metabolome Database (2013). Showing metabocard for 2,4-Diamino-6-nitrotoluene (HMDB0060362). Retrieved January 26, 2026, from [Link]

-

Organic Syntheses (n.d.). 2,4-diaminotoluene. Retrieved January 26, 2026, from [Link]

-

Corey Organics (n.d.). N-Methyl-4-Nitrobenzene-1,2-Diamine. Retrieved January 26, 2026, from [Link]

-

PubChem (n.d.). 2-Nitro-4-phenylenediamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Kumar, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2999. Available from: [Link]

Sources

- 1. リン酸(±)-α-トコフェロール 二ナトリウム塩 water-soluble α-tocopherol analog | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-Diamino-4-nitrotoluene | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N1-Methyl-4-nitro-o-phenyldiamin | 41939-61-1 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Nitrotoluene(99-99-0) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3933886A - Diamino-nitro-benzene compounds - Google Patents [patents.google.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Methyl-5-nitrobenzene-1,4-diamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-5-nitrobenzene-1,4-diamine (CAS No. 25917-89-9), a key aromatic intermediate. The strategic placement of its diamino, methyl, and nitro functionalities makes it a valuable building block in the synthesis of a variety of heterocyclic compounds, particularly in the realm of medicinal chemistry and materials science. This document delves into its structural characteristics, reactivity profile, and provides detailed, field-proven protocols for its synthesis, purification, and characterization. The causality behind experimental choices is explained to provide researchers with actionable insights for their laboratory work.

Introduction: Strategic Importance in Synthetic Chemistry

2-Methyl-5-nitrobenzene-1,4-diamine, a red crystalline powder, holds significant potential as a precursor in the development of complex organic molecules. Its utility stems from the differential reactivity of its functional groups: the nucleophilic amino groups, the electron-withdrawing nitro group, and the methyl substituent which influences the electronic properties of the benzene ring. This unique combination allows for selective chemical transformations, making it an attractive starting material for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many biologically active compounds.[1] Understanding the fundamental properties and reactivity of this diamine is therefore crucial for its effective application in research and drug development.

Physicochemical Properties

Precise experimental data for 2-Methyl-5-nitrobenzene-1,4-diamine is not extensively reported in publicly available literature. However, based on data from closely related structural analogs and supplier information, we can infer a range of its key physicochemical properties.

Structural and General Properties

| Property | Value | Source(s) |

| CAS Number | 25917-89-9 | |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Appearance | Red crystalline powder | |

| Predicted pKa | 4.23 ± 0.10 |

Note: The pKa value is a computational prediction and should be considered as an estimate.

Solubility Profile

The solubility of 2-Methyl-5-nitrobenzene-1,4-diamine is a critical parameter for its use in synthesis and for its purification. Based on technical documentation for its purification, the following solubility characteristics can be expected:

-

High solubility in hot polar organic solvents such as ethanol and isopropanol.[2]

-

Sparingly soluble in the same solvents at room temperature or below, a property that is leveraged for recrystallization.[2]

-

Soluble in mixed solvent systems like ethanol/water and isopropanol/water, particularly when heated.[2]

-

Potential solubility in other organic solvents like ethyl acetate and toluene, though this should be experimentally verified.[2]

-

Likely insoluble in water under neutral conditions, a common characteristic of nitroanilines.

The manipulation of its solubility through solvent choice and temperature is fundamental to achieving high purity, as will be detailed in the purification protocol.

Chemical Reactivity and Synthetic Profile

The reactivity of 2-Methyl-5-nitrobenzene-1,4-diamine is governed by the interplay of its functional groups. Understanding this reactivity is key to designing successful synthetic strategies.

Reactivity of the Aromatic Ring

The benzene ring is activated towards electrophilic substitution by the two amino groups, which are strong ortho-, para-directors. However, the nitro group is a strong deactivating meta-director. The overall reactivity and regioselectivity of electrophilic aromatic substitution will be a complex outcome of these competing effects. In contrast, the electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction not typically observed in electron-rich benzene derivatives.[3]

Reactivity of the Amino Groups

The two primary amino groups are nucleophilic and can readily participate in a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction of one or both amino groups with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

-

Condensation Reactions: Reaction with dicarbonyl compounds to form heterocyclic rings, a cornerstone of its synthetic utility.

The presence of two amino groups allows for the potential of forming polymeric structures or macrocycles, depending on the reaction conditions and the nature of the other reactants.

Experimental Protocols

The following protocols are based on established chemical principles and best practices for the synthesis and purification of aromatic diamines.

Synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine

A plausible synthetic route to 2-Methyl-5-nitrobenzene-1,4-diamine involves the nitration of N-acetyl-2-methyl-p-phenylenediamine followed by hydrolysis of the acetyl group. This multi-step approach is often necessary to control the regioselectivity of the nitration and to prevent oxidation of the amino groups.

Step 1: Acetylation of 2-Methyl-p-phenylenediamine

-

In a fume hood, dissolve 2-methyl-p-phenylenediamine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 1-2 hours to ensure complete acetylation.

-

Allow the mixture to cool to room temperature, then pour it into a beaker of ice water with stirring.

-

Collect the precipitated N-acetyl-2-methyl-p-phenylenediamine by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of N-acetyl-2-methyl-p-phenylenediamine

-

In a clean, dry flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add the dried N-acetyl-2-methyl-p-phenylenediamine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the acetylated diamine, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated N-acetyl-2-methyl-5-nitro-p-phenylenediamine by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-acetyl-2-methyl-5-nitro-p-phenylenediamine

-

Suspend the dried nitro-acetyl compound in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Collect the crude 2-Methyl-5-nitrobenzene-1,4-diamine by vacuum filtration, wash with water, and dry.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a material of high purity, which is essential for subsequent synthetic applications and for obtaining accurate analytical data.

-

Choose an appropriate solvent or solvent system (e.g., ethanol/water).[2]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution is then filtered through a fluted filter paper to remove the charcoal.[2]

-

Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out.

-

Cool the mixture further in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region, likely deshielded due to the electron-withdrawing nitro group.

-

Amine Protons: Two broad singlets corresponding to the two NH₂ groups. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

-

Methyl Protons: A singlet in the aliphatic region, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon of the methyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

N-O Stretching: Strong absorption bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) are characteristic of the nitro group.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the methyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Safety and Handling

Detailed toxicological data for 2-Methyl-5-nitrobenzene-1,4-diamine is not available. However, as a nitro-substituted aromatic amine, it should be handled with caution.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-5-nitrobenzene-1,4-diamine is a synthetically valuable compound with a rich and versatile chemical profile. This guide has provided an in-depth overview of its known and predicted properties, detailed protocols for its synthesis and purification, and an outline of its expected spectroscopic characteristics. By understanding the principles and techniques described herein, researchers and drug development professionals can effectively utilize this important building block in their synthetic endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols: 4-Methyl-5-nitrobenzene-1,2-diamine as a Versatile Synthetic Building Block.

- Benchchem. (n.d.). Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine.

- Guidechem. (n.d.). 4-Amino-3-nitro-6-methylaniline 25917-89-9 wiki.

-

Quora. (2025, September 14). What is the reactivity order of benzene, Toluene and nitrobenzene?. Retrieved from [Link]

Sources

Section 1: Compound Identification and Physicochemical Profile by Analogy

An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-nitrobenzene-1,4-diamine

Senior Application Scientist's Foreword: In the landscape of chemical research and drug development, we often encounter novel or sparsely documented compounds. 2-Methyl-5-nitrobenzene-1,4-diamine (CAS No. 99570-67-5) is one such molecule. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific chemical entity necessitates a proactive and scientifically-grounded approach to safety. This guide is constructed not as a replacement for a formal SDS, but as a critical safety synthesis for researchers, scientists, and drug development professionals. By extrapolating data from close structural analogues and applying fundamental toxicological principles, we can construct a robust framework for its safe handling. Our core directive is to empower the scientist with the causal logic behind safety protocols, ensuring every experimental step is a self-validating system of protection.

2-Methyl-5-nitrobenzene-1,4-diamine is a substituted nitro-aromatic amine. Its structure suggests a high potential for biological activity and, consequently, toxicity. To build a reliable safety profile, we will analyze data from structurally related compounds, primarily focusing on analogues that share the critical nitro-phenylenediamine functional core.

Key Structural Analogues for Safety Data Extrapolation:

-

N1-Methyl-4-nitro-1,2-phenylenediamine (CAS 41939-61-1): A positional isomer that provides direct insight into the hazards of a methylated nitro-phenylenediamine.

-

4-Nitro-o-phenylenediamine (CAS 99-56-9): A close analogue lacking only the methyl group, offering a baseline for the toxicological properties of the core structure.[1]

-

2,5-Diaminotoluene (as sulfate salt, CAS 615-50-9): The parent amine without the nitro group, useful for understanding the sensitization potential of the diamine structure.[2]

-

Nitrobenzene (CAS 98-95-3): The parent nitro-aromatic compound, essential for understanding the systemic toxicity, particularly methemoglobinemia, driven by the nitro functional group.[3][4][5][6]

Physicochemical Characteristics (Inferred from Analogues)

The following table summarizes the expected properties of 2-Methyl-5-nitrobenzene-1,4-diamine. This data is aggregated from its analogues and should be used as a guideline for handling and storage.

| Property | Inferred Value / Characteristic | Source Analogue(s) & Citation(s) |

| Appearance | Red to Dark Red / Brown Crystalline Powder | N1-Methyl-4-nitro-1,2-phenylenediamine, 4-Nitro-o-phenylenediamine[1] |

| Physical State | Solid at 20°C | N1-Methyl-4-nitro-1,2-phenylenediamine |

| Molecular Formula | C₇H₉N₃O₂ | N1-Methyl-4-nitro-1,2-phenylenediamine[7] |

| Molecular Weight | 167.17 g/mol | N1-Methyl-4-nitro-1,2-phenylenediamine[7] |

| Melting Point | Expected to be high, likely in the range of 170-200 °C | N1-Methyl-4-nitro-1,2-phenylenediamine (177-181 °C) |

| Solubility | Likely soluble in Dimethylformamide (DMF) | N1-Methyl-4-nitro-1,2-phenylenediamine |

| Storage Temp. | Room Temperature, in a cool, dark, dry place | N1-Methyl-4-nitro-1,2-phenylenediamine, 2,5-Diaminotoluene sulfate[2] |

Section 2: Hazard Identification and Core Toxicological Mechanisms

The primary threat from nitro-aromatic compounds is systemic toxicity upon absorption through any route (inhalation, dermal, ingestion). The data from analogues strongly suggests that 2-Methyl-5-nitrobenzene-1,4-diamine should be treated as a highly toxic substance.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[8]

-

Germ Cell Mutagenicity (Suspected): Based on the general properties of aromatic amines.

-

Carcinogenicity (Suspected, Category 2): Nitrobenzene is classified as possibly carcinogenic to humans (IARC Group 2B).[4]

-

Reproductive Toxicity (Suspected): Nitrobenzene is a known male reproductive toxicant in animal studies.[6][9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (particularly blood) through prolonged or repeated exposure.

The Critical Mechanism: Methemoglobinemia

The defining toxicological effect of nitrobenzene and its derivatives is methemoglobinemia.[4][6][9] Understanding this mechanism is paramount to appreciating the severity of exposure and the rationale for stringent engineering controls.

Mechanism Workflow:

-

Absorption: The compound is readily absorbed into the bloodstream.

-

Metabolic Activation: The nitro group (-NO₂) is metabolized (reduced) within red blood cells to nitroso and hydroxylamine intermediates.

-

Oxidation of Hemoglobin: These reactive intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺).

-

Formation of Methemoglobin: The resulting molecule is methemoglobin, which is incapable of binding and transporting oxygen.

-

Hypoxia: As methemoglobin levels rise, the oxygen-carrying capacity of the blood plummets, leading to systemic oxygen deprivation (hypoxia).

Symptoms of exposure are directly related to the percentage of methemoglobin in the blood and can be delayed for 1 to 4 hours post-exposure.[4] They include fatigue, dizziness, headaches, and a characteristic bluish-gray skin tone (cyanosis).[6] High concentrations can lead to respiratory depression, coma, and death.[4]

Caption: Workflow for developing safety protocols for a compound with limited specific data.

Section 3: Experimental Protocols for Safe Handling

Given the high presumed toxicity, all handling of 2-Methyl-5-nitrobenzene-1,4-diamine must be performed with stringent engineering controls and a multi-layered personal protective equipment (PPE) strategy.

Engineering Controls: The Primary Barrier

The causality behind using engineering controls is simple: they are designed to physically remove the hazard from the researcher's breathing zone and prevent environmental release.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) and any reactions involving it must be conducted inside a certified chemical fume hood.[1][2] This is non-negotiable.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[1] Exhaust ventilation should be available where dust might be formed.[1]

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a final barrier. Its selection must be based on the presumed high dermal toxicity and the risk of inhaling fine powder.

| Task | Head/Face Protection | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage/Transport | None | Safety glasses | Nitrile gloves | Lab coat | Not required |

| Weighing/Transfer | None | Tightly-fitting safety goggles[10][11] | Double-gloving with chemically resistant nitrile gloves | Chemical-resistant lab coat or apron | N95/FFP2 respirator if dust is visible, or as a precaution |

| Solution Prep/Reaction | Face shield (if splash risk) | Tightly-fitting safety goggles[10][11] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat | Not required if performed in a fume hood |

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed as a self-validating system, with checks to ensure containment at each step.

-

Preparation:

-

Don all required PPE (double gloves, goggles, lab coat).

-

Designate a workspace within the chemical fume hood exclusively for this task.

-

Line the work surface (e.g., the balance pan and surrounding area) with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) inside the hood before retrieving the compound.

-

-

Handling the Solid:

-

Gently open the container inside the fume hood, avoiding any puff of powder.

-

Use a dedicated spatula to carefully transfer the desired amount of the solid to a tared weigh boat. Minimize the drop height to prevent dust generation.

-

If any material is spilled, do not brush it away. Moisten it carefully with a small amount of water or an appropriate solvent and wipe it up with a disposable towel.[1]

-

-

Dissolution:

-

Carefully transfer the weighed solid into the destination flask or vial.

-

Add the solvent slowly, rinsing the weigh boat to ensure a quantitative transfer.

-

Cap the container securely before agitating to dissolve.

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and any affected surfaces inside the hood with a solvent-dampened towel.

-

Carefully fold the disposable bench paper inward, containing any residual powder.

-

Place all contaminated disposable items (gloves, weigh boat, bench paper, towels) into a designated hazardous waste bag located inside the fume hood.

-

Wipe down the exterior of the final solution container before removing it from the hood.

-

Remove outer gloves and dispose of them in the hazardous waste bag before leaving the hood.

-

Section 4: Emergency and Spill Response

Rapid and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures

| Exposure Route | Protocol | Justification |

| Inhalation | 1. Immediately move the person to fresh air.[10] 2. Call for immediate medical attention. 3. If breathing is difficult, trained personnel should administer oxygen. | To remove the individual from the source of toxic dust/vapor and provide respiratory support. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[10] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] 3. Seek immediate medical attention. | To minimize dermal absorption, which is a primary route of toxicity for nitro-aromatics. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | To dilute and remove the chemical from sensitive eye tissues. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[10] 3. Seek immediate medical attention and show the container or label. | Vomiting can cause aspiration of the toxic substance into the lungs. |

Spill Cleanup Protocol

This protocol is for a small spill of the solid material inside a laboratory setting.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. gov.uk [gov.uk]

- 5. carlroth.com [carlroth.com]

- 6. epa.gov [epa.gov]

- 7. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 8. jayorganics.com [jayorganics.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzene-1,4-diamine, a substituted aromatic diamine, is a compound of interest in various chemical and pharmaceutical applications. Its structure, featuring two amino groups and a nitro group on a toluene backbone, makes it a versatile precursor for the synthesis of a range of more complex molecules. Notably, it serves as a key building block in the creation of azo dyes and has potential applications in the development of novel pharmaceutical agents and other specialty chemicals. This guide provides a comprehensive overview of a strategic and reliable method for the synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Synthetic Strategy: A Three-Step Approach from 2,5-Diaminotoluene

The synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine is most effectively and controllably achieved through a three-step sequence starting from the readily available 2,5-diaminotoluene. This strategy leverages the directing effects of substituents on the aromatic ring and the use of a protecting group to ensure the desired regioselectivity of the nitration step.

The core principles of this synthetic route are:

-

Protection of an Amino Group: One of the two highly activating amino groups of the starting material is selectively protected as an acetamide. This is crucial to moderate its reactivity and to control the position of the subsequent electrophilic substitution.

-

Regioselective Nitration: The introduction of the nitro group is directed to the desired position by the combined electronic effects of the remaining free amino group, the protected acetamido group, and the methyl group.

-

Deprotection: The final step involves the removal of the acetyl protecting group to yield the target diamine.

This strategic approach is favored over the direct nitration of 2,5-diaminotoluene, which would likely lead to a mixture of products and potential oxidation of the diamine.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for 2-Methyl-5-nitrobenzene-1,4-diamine.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Selective Mono-acetylation of 2,5-Diaminotoluene

Rationale: The selective acetylation of one amino group is achieved by controlling the stoichiometry of the reagents. The amino group at position 5 is slightly more sterically hindered by the adjacent methyl group, which can favor the acetylation of the amino group at position 2 (relative to the methyl group). However, careful control of reaction conditions is key.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-diaminotoluene (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product, N-(4-amino-2-methylphenyl)acetamide, by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Nitration of N-(4-amino-2-methylphenyl)acetamide

Rationale: The nitration of the mono-acetylated intermediate is a critical step where the regioselectivity is controlled by the directing effects of the substituents. The free amino group is a strong ortho-, para-director, while the acetamido group is also an ortho-, para-director. The methyl group is a weaker ortho-, para-director. The nitration is expected to occur at the position that is activated by the strongest directing group and is sterically accessible. The position ortho to the free amino group and meta to the acetamido group is the most likely site for nitration.

Procedure:

-

In a clean, dry round-bottom flask, dissolve the N-(4-amino-2-methylphenyl)acetamide (1.0 eq) from Step 1 in concentrated sulfuric acid at 0-5 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid, N-(4-amino-2-methyl-5-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(4-amino-2-methyl-5-nitrophenyl)acetamide

Rationale: The final step is the deprotection of the acetamido group to reveal the second amino group. This is typically achieved by acid- or base-catalyzed hydrolysis.

Procedure:

-

Place the N-(4-amino-2-methyl-5-nitrophenyl)acetamide (1.0 eq) from Step 2 in a round-bottom flask.

-

Add a solution of aqueous hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If acid hydrolysis was used, carefully neutralize the solution with a base (e.g., sodium hydroxide solution) until the product precipitates. If base hydrolysis was used, neutralize with an acid (e.g., hydrochloric acid).

-

Collect the crude 2-Methyl-5-nitrobenzene-1,4-diamine by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Characterization of 2-Methyl-5-nitrobenzene-1,4-diamine

The identity and purity of the synthesized 2-Methyl-5-nitrobenzene-1,4-diamine should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 158-162 °C (literature values may vary) |

| ¹H NMR (DMSO-d₆, ppm) | δ ~2.1 (s, 3H, CH₃), ~4.9 (s, 2H, NH₂), ~6.5 (s, 1H, ArH), ~7.0 (s, 2H, NH₂), ~7.8 (s, 1H, ArH) |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~17, 110, 115, 125, 130, 140, 145 |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1530, 1340 (N-O stretching) |

| Mass Spectrometry (EI) | m/z 167 (M⁺) |

(Note: The NMR chemical shifts are approximate and can vary depending on the solvent and instrument.)

Safety and Handling

-

2,5-Diaminotoluene: This starting material is toxic and a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Acetic Anhydride: Corrosive and a lachrymator. Use in a fume hood.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme caution and always add acid to water, never the other way around.

-

Nitration Reactions: These reactions are highly exothermic and can be hazardous if not properly controlled. Maintain low temperatures throughout the addition of the nitrating mixture.

-

2-Methyl-5-nitrobenzene-1,4-diamine: The toxicological properties of the final product may not be fully characterized. It should be handled as a potentially hazardous chemical.

Conclusion

The described three-step synthesis provides a logical and controllable pathway for the preparation of 2-Methyl-5-nitrobenzene-1,4-diamine. The strategic use of a protecting group is key to achieving the desired regioselectivity during the nitration step. This guide offers a solid foundation for researchers and scientists to produce this valuable chemical intermediate for further applications in dye synthesis, pharmaceutical research, and materials science. As with all chemical syntheses, careful attention to reaction conditions and safety protocols is paramount for a successful and safe outcome.

References

- A comprehensive guide on the synthesis of 2,5-diaminotoluene can be found in various patents and chemical literature.

- The principles of electrophilic aromatic substitution, including the nitration of substituted anilines, are well-documented in standard organic chemistry textbooks. A relevant study on the nitration of acetylated anilines is "Nitration of 4-Acetylamino-4'-nitrodiphenyl Sulfide" which provides insights into the reaction conditions.

- General procedures for the acetylation of anilines and the hydrolysis of amides are standard techniques in organic synthesis, described in numerous laboratory manuals and public

- Characterization data for 2-Methyl-5-nitrobenzene-1,4-diamine can be found in chemical supplier databases and in specialized analytical chemistry literature, such as "Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines".

Navigating the Solubility Landscape of 2-Methyl-5-nitrobenzene-1,4-diamine: A Technical Guide for Researchers

Abstract: This comprehensive technical guide provides an in-depth exploration of the solubility characteristics of 2-Methyl-5-nitrobenzene-1,4-diamine (also known as 2,5-diamino-4-nitrotoluene). Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a qualitative assessment in various organic solvents, and presents a detailed, field-proven experimental protocol for precise quantitative determination. Furthermore, this guide outlines robust analytical methodologies for the accurate quantification of the solute, ensuring the integrity and reproducibility of experimental results.

Introduction: Understanding the Molecule

2-Methyl-5-nitrobenzene-1,4-diamine is an aromatic amine characterized by a benzene ring substituted with two amino groups, a methyl group, and a nitro group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility behavior in different solvent systems. The presence of polar amino (-NH2) and nitro (-NO2) groups allows for hydrogen bonding and dipole-dipole interactions, while the nonpolar benzene ring and methyl group (-CH3) contribute to van der Waals forces. Understanding the interplay of these functional groups is paramount to predicting and manipulating the solubility of this compound. Aromatic amines are a class of organic compounds that are basic in nature and may dissolve in mineral acids.[1][2]

Physicochemical Properties and Their Influence on Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of 2-Methyl-5-nitrobenzene-1,4-diamine presents a dual nature, influencing its solubility.

Key Structural Features Influencing Solubility:

-

Amino Groups (-NH2): These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This property suggests a favorable interaction with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

-

Nitro Group (-NO2): The nitro group is highly polar and contributes significantly to the molecule's overall polarity. It primarily acts as a hydrogen bond acceptor.

-

Aromatic Ring and Methyl Group: The benzene ring and the methyl group are nonpolar and lipophilic. These moieties will interact favorably with nonpolar solvents through π-π stacking and van der Waals interactions.

Given this molecular architecture, 2-Methyl-5-nitrobenzene-1,4-diamine is expected to exhibit moderate to good solubility in polar organic solvents and limited solubility in nonpolar solvents.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Dipole-Dipole Interactions |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | π-π Stacking, van der Waals Forces |

| Nonpolar Aliphatic | Hexane, Heptane | Low | van der Waals Forces |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole Interactions |

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a robust framework for obtaining accurate and reproducible results.

Materials and Equipment

-

2-Methyl-5-nitrobenzene-1,4-diamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps and PTFE septa

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen blow-down system)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Methyl-5-nitrobenzene-1,4-diamine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification of 2-Methyl-5-nitrobenzene-1,4-diamine

Accurate quantification of the dissolved solute is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed and effective techniques. Nitroaromatic compounds are frequently detected and quantified using HPLC systems.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of nitroaromatic compounds.[4][5][6]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution profile should be optimized to achieve good separation and peak shape.

-

Stationary Phase: A C18 reversed-phase column is generally suitable for the separation of aromatic amines.

-

Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of 2-Methyl-5-nitrobenzene-1,4-diamine should be used for detection and quantification.

-

Quantification: A calibration curve should be constructed using standard solutions of known concentrations to determine the concentration of the unknown samples.

UV-Vis Spectroscopy

For routine analysis, UV-Vis spectroscopy offers a simpler and faster alternative to HPLC, provided that no other components in the solution absorb at the same wavelength.

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for 2-Methyl-5-nitrobenzene-1,4-diamine in the chosen solvent must be determined by scanning a dilute solution across a range of UV-visible wavelengths.

-

Calibration Curve: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

-

Sample Measurement: The absorbance of the appropriately diluted, filtered sample is measured, and its concentration is determined by interpolation from the calibration curve using the Beer-Lambert law.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner, typically in a tabular format. It is important to specify the temperature at which the measurements were conducted.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Example: Methanol] | [Example: 25] | [Insert experimental data] | [Insert calculated data] |

| [Example: Acetonitrile] | [Example: 25] | [Insert experimental data] | [Insert calculated data] |

| [Example: Toluene] | [Example: 25] | [Insert experimental data] | [Insert calculated data] |

| [Example: Hexane] | [Example: 25] | [Insert experimental data] | [Insert calculated data] |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-5-nitrobenzene-1,4-diamine in organic solvents. By combining theoretical principles with detailed, practical protocols, researchers are equipped to generate high-quality, reliable solubility data. Such data is invaluable in a wide range of applications, including reaction optimization, purification, formulation development, and toxicological studies. The methodologies described herein are designed to ensure scientific integrity and promote the generation of reproducible results.

References

-

Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

BYJU'S. Test for Amino Groups. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

ConnectSci. Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-nitrobenzene-1,4-diamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzene-1,4-diamine (CAS No. 25917-89-9), a key aromatic amine intermediate. While a definitive record of its initial discovery remains elusive in readily available literature, its historical context is intrinsically linked to the evolution of synthetic dyes in the late 19th and early 20th centuries. This document explores its plausible synthetic pathways, chemical characteristics, and significant role as a precursor in the manufacturing of various colorants, particularly within the cosmetic industry. Detailed experimental protocols, safety considerations, and a forward-looking perspective on its applications are also presented.

Introduction: A Historical Perspective on Aromatic Amines in Dye Chemistry

The story of 2-Methyl-5-nitrobenzene-1,4-diamine is rooted in the broader history of synthetic dye chemistry. The journey began in 1856 with William Henry Perkin's accidental synthesis of mauveine, the first synthetic dye[1]. This discovery sparked a revolution in the textile and chemical industries, leading to the development of a vast array of synthetic colorants. A pivotal moment in hair coloring came with the discovery of the dyeing properties of para-phenylenediamine (PPD) in the 1860s[1]. This compound could be oxidized in the hair shaft to create long-lasting, natural-looking colors, laying the foundation for modern permanent hair dyes[2].

The success of PPD spurred research into related aromatic amines to expand the color palette and improve safety profiles. The transition from PPD to derivatives like p-toluenediamine sulfate (PTD) marked a significant step towards developing alternatives with reduced sensitization risk[3]. It is within this context of innovation in oxidative hair dyes that 2-Methyl-5-nitrobenzene-1,4-diamine likely emerged as a valuable intermediate, offering a unique molecular structure for creating specific shades.

Chemical Identity and Properties

2-Methyl-5-nitrobenzene-1,4-diamine, also known by synonyms such as 2,5-diamino-4-nitrotoluene and 4-amino-3-nitro-6-methylaniline, is a substituted aromatic amine. Its chemical structure features a toluene backbone with two amino groups and a nitro group, which are crucial for its reactivity as a dye precursor.

| Property | Value |

| IUPAC Name | 2-Methyl-5-nitrobenzene-1,4-diamine |

| CAS Number | 25917-89-9 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Typically a crystalline solid |

| Key Functional Groups | Two primary amino groups (-NH₂), One nitro group (-NO₂), One methyl group (-CH₃) |

The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the benzene ring influences its chemical reactivity, making it a versatile building block in organic synthesis.

Synthetic Pathways: From Precursors to the Final Product

While the precise historical first synthesis is not well-documented, the preparation of 2-Methyl-5-nitrobenzene-1,4-diamine can be logically deduced from established organic chemistry principles and synthetic routes for analogous compounds. A plausible and commonly cited pathway involves the reduction of a dinitro precursor or the nitration of an amino-toluene derivative.

A key precursor for the synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine is 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine). The synthesis of this precursor typically involves the controlled nitration of o-toluidine[4][5].

Synthesis of the Precursor: 2-Methyl-5-nitroaniline

The synthesis of 2-methyl-5-nitroaniline from o-toluidine is a well-established process. It involves the careful nitration of o-toluidine, where the reaction conditions are controlled to favor the formation of the desired isomer[4].

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline [5]

-

Preparation of the Amine Salt: In a suitable reaction vessel, slowly add o-toluidine to concentrated sulfuric acid while maintaining a low temperature (below 10 °C) with an ice-salt bath. This forms the o-toluidinium sulfate salt.

-

Preparation of the Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cool in an ice bath.

-

Nitration: Slowly add the nitrating mixture to the o-toluidinium sulfate salt solution, maintaining strict temperature control (typically between 0-5 °C) to prevent side reactions.

-

Quenching and Neutralization: After the reaction is complete, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a base, such as sodium hydroxide, until the 2-methyl-5-nitroaniline precipitates.

-

Isolation and Purification: The precipitated product is then collected by filtration, washed with water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent like ethanol.

Final Step: Synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine

The final step in the synthesis is the selective reduction of one of the nitro groups of a dinitrotoluene precursor or the introduction of an amino group to 2-methyl-5-nitroaniline. A common method for similar transformations is the reduction of a related dinitro compound. For instance, 2,4-dinitrotoluene can be selectively reduced to form nitrotoluidines[6]. A more direct hypothetical route would be the amination of a suitable precursor.

A plausible synthesis route for 2-Methyl-5-nitrobenzene-1,4-diamine would involve the partial reduction of 2,4-dinitro-5-methylaniline. However, a more direct and likely pathway is the further functionalization of 2-methyl-5-nitroaniline.

Hypothetical Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine

-

Nitration of an Acylated Precursor: Start with 2-methyl-5-nitroaniline and protect the existing amino group through acetylation.

-

Second Nitration: Introduce a second nitro group onto the benzene ring.

-

Hydrolysis: Remove the acetyl protecting group.

-

Selective Reduction: Selectively reduce one of the two nitro groups to an amino group using a suitable reducing agent, such as sodium sulfide or catalytic hydrogenation under controlled conditions.

-

Isolation and Purification: The final product is isolated and purified using standard laboratory techniques.

Caption: Plausible synthetic pathway for 2-Methyl-5-nitrobenzene-1,4-diamine.

Applications in the Dye Industry

The primary application of 2-Methyl-5-nitrobenzene-1,4-diamine is as an intermediate in the synthesis of azo dyes and as a component in oxidative hair dyes.

Azo Dye Synthesis

In the formation of azo dyes, 2-Methyl-5-nitroaniline (a precursor) acts as a diazo component. Its primary amino group is converted into a reactive diazonium salt, which then couples with an electron-rich aromatic compound to form a stable azo compound, the basis of the dye molecule[7].

Caption: General workflow for Azo Dye synthesis.

Oxidative Hair Dyes

In permanent hair coloring, small precursor molecules like 2-Methyl-5-nitrobenzene-1,4-diamine penetrate the hair cuticle. Once inside, they undergo an oxidation reaction, typically initiated by hydrogen peroxide in an alkaline medium (often ammonia-based). This oxidation allows the precursor molecules to couple with other developer and coupler molecules to form large, colored polymers that are trapped within the hair cortex, resulting in a long-lasting color[3]. The specific structure of 2-Methyl-5-nitrobenzene-1,4-diamine contributes to the final shade, likely in the brown to reddish-brown spectrum.

Safety and Toxicology

Aromatic amines, as a class of compounds, require careful handling due to potential health risks. For 2-Methyl-5-nitrobenzene-1,4-diamine, specific toxicological data is limited in publicly accessible databases. However, information on related compounds provides a basis for understanding its potential hazards. For instance, its precursor, 2-methyl-5-nitroaniline, is classified as toxic upon inhalation, ingestion, or skin contact[5]. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

2-Methyl-5-nitrobenzene-1,4-diamine stands as a testament to the ongoing evolution of synthetic organic chemistry, driven by industrial demand for novel colorants. While its specific discovery story may be obscured by the rapid pace of innovation in the early 20th century, its importance as a dye intermediate is clear. Understanding its synthesis, properties, and applications provides valuable insights for researchers in materials science, cosmetics, and medicinal chemistry. Future research may focus on developing greener synthetic routes to this and related compounds, as well as further exploring its potential in the development of new functional materials and pharmaceutical intermediates.

References

- Perkin, W. H. (1856). On the purple dye obtained from coal-tar. Journal of the Chemical Society, 9(1), 8-10.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Production method of 2-methyl-5-nitrophenol. (CN105837452A).

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-5-nitrophenol production process. (Patent CN-105837452-B). Retrieved from [Link]

- Google Patents. (n.d.). 2- methyl-5-nitro phenol production process. (CN105837452B).

-

Patsnap. (n.d.). Preparation method of 2-methyl-5-aminophenol. Retrieved from [Link]

- Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.

-

ResearchGate. (n.d.). Synthesis of 2-methyl 5-nitroimidazoles. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Google Patents. (n.d.). Chlorine-resistant polyethylene compound and articles made therefrom. (WO2015191721A1).

-

NICHEM Solutions. (n.d.). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

-

Odele. (2023, August 20). The History of Hair Coloring: Hair Dye Through the Ages. Retrieved from [Link]

-

PubChem. (n.d.). Flame retardant carbonate polymer containing selected metal oxides. (Patent US-5274017-A). Retrieved from [Link]

-

Justia Patents. (2013, May 16). method for producing 2,5-diaminotoluene. Retrieved from [Link]

-

Madison Reed. (2017, April 12). The Colorful History of Hair Dye. Retrieved from [Link]

-

Personal Care Magazine. (2009, April 2). History of hair colouring reviewed. Retrieved from [Link]

-

The-Chair.com. (2023, May 4). When Was Hair Dye Invented? A Fascinating Journey Through the History of Hair Colouring. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. (CN101450904B).

-

Ancient Sunrise. (2017, September 12). What You Need to Know about Para-Phenylenediamine (PPD). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Editorial: Hair Throughout History—A Timeline of Its Transformative Journey. Retrieved from [Link]

- Al-Ghamdi, K., & Al-Suwaidi, A. (2024). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. Cosmetics, 11(2), 43.

- International Journal of Neighbourhood Research and Development (IJNRD). (2022, July). Different Eras of Hair Coloring. IJNRD, 7(7).

- Google Patents. (n.d.). Preparation method of 2,5-diaminotoluene sulfate. (CN104086442A).

- MDPI. (2024). Ecotoxicological Aspects of Hair Dyes: A Review. Toxics, 12(1), 53.

-

White Rose Research Online. (2023, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Computational Methods in Support of Chemical Risk Assessment. Retrieved from [Link]

- Lewis, R. J. (2007).

Sources

- 1. odelebeauty.com [odelebeauty.com]

- 2. The Colorful History of Hair Dye [madison-reed.com]

- 3. nichem.solutions [nichem.solutions]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Methyl-5-nitrobenzene-1,4-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzene-1,4-diamine, a substituted aromatic diamine, is a compound of significant interest in synthetic organic chemistry. Its unique structural features, comprising a toluene backbone with two amino groups and a nitro group, render it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-Methyl-5-nitrobenzene-1,4-diamine . It is also known by its synonym, 2-Methyl-5-nitro-1,4-benzenediamine .

| Identifier | Value |

| IUPAC Name | 2-Methyl-5-nitrobenzene-1,4-diamine |

| Synonym | 2-Methyl-5-nitro-1,4-benzenediamine |

| CAS Number | 25917-89-9 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

Synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine

The synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine can be approached through several strategic routes, primarily involving the introduction of a nitro group onto a substituted p-phenylenediamine precursor. A common and effective method involves the nitration of an N-acetylated derivative of 2-methyl-p-phenylenediamine to control the regioselectivity of the nitration, followed by deprotection.

A plausible synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for 2-Methyl-5-nitrobenzene-1,4-diamine.

Experimental Protocol:

Step 1: Acetylation of 2-Methyl-p-phenylenediamine

-

Dissolve 2-methyl-p-phenylenediamine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the acetylated product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield N-(4-amino-2-methylphenyl)acetamide.

Step 2: Nitration of N-(4-amino-2-methylphenyl)acetamide

-

Carefully add the dried N-(4-amino-2-methylphenyl)acetamide portion-wise to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Stir the mixture at low temperature for a specified period to allow for complete nitration. The acetylamino group directs the incoming nitro group to the ortho position.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(4-amino-2-methyl-5-nitrophenyl)acetamide

-

Reflux the nitrated intermediate in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) until the acetyl group is cleaved.

-